molecular formula C22H22ClN3O4S B3600316 2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

Cat. No.: B3600316
M. Wt: 459.9 g/mol
InChI Key: KNWOPXSKDDPRQJ-UHFFFAOYSA-N
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Description

2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of various functional groups in its structure suggests potential for a wide range of chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the sulfonamide: Reacting 3-chloro-4-methoxybenzenesulfonyl chloride with benzylamine under basic conditions to form the sulfonamide intermediate.

    Acylation: The sulfonamide intermediate is then acylated with 3-pyridylmethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzyl group.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro group on the benzene ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, sulfonamides are often studied for their antimicrobial properties. This compound could be investigated for its potential to inhibit bacterial growth or other biological activities.

Medicine

Medicinally, sulfonamides are known for their use as antibiotics. This compound might be explored for its potential therapeutic applications, such as treating bacterial infections or other diseases.

Industry

Industrially, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound could have applications in these areas as well.

Mechanism of Action

The mechanism of action for sulfonamides typically involves the inhibition of bacterial enzymes, such as dihydropteroate synthase, which is crucial for folate synthesis. This compound might exert its effects through a similar mechanism, targeting specific enzymes or pathways in bacteria or other organisms.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

    Sulfisoxazole: Used for its antibacterial properties.

Uniqueness

What sets 2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides.

Properties

IUPAC Name

2-[benzyl-(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c1-30-21-10-9-19(12-20(21)23)31(28,29)26(15-17-6-3-2-4-7-17)16-22(27)25-14-18-8-5-11-24-13-18/h2-13H,14-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWOPXSKDDPRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
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2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
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2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
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2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
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2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
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2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

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